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molecular formula C12H16O B075829 3,3-Dimethyl-4-phenylbutan-2-one CAS No. 13705-37-8

3,3-Dimethyl-4-phenylbutan-2-one

Cat. No. B075829
M. Wt: 176.25 g/mol
InChI Key: UBNAVIPKORDBNB-UHFFFAOYSA-N
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Patent
US04686291

Procedure details

516 g (6 mols) of methyl isopropyl ketone, 759 g (6 mols) of benzyl chloride and 60 g (0.186 mol) of tetrabutylammonium bromide are dissolved in 1 liter of toluene, and the solution is heated to 100° C. 420 g (7.49 mols) of powered potassium hydroxide are slowly metered in at this temperature. The reaction mixture is stirred for 12 hours at 100° C. and cooled, and 1.5 liters of water are added. The organic phase is separated off, dried over sodium sulphate and distilled fractionally. 507 g of 3,3-dimethyl-4-phenylbutan-2-one of boiling point 82° C./0.05 mbar are obtained.
Quantity
516 g
Type
reactant
Reaction Step One
Quantity
759 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
420 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]([CH3:6])=[O:5])([CH3:3])[CH3:2].[CH2:7](Cl)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[OH-].[K+].O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH3:2][C:1]([CH3:3])([CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:4](=[O:5])[CH3:6] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
516 g
Type
reactant
Smiles
C(C)(C)C(=O)C
Name
Quantity
759 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
60 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
420 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1.5 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 12 hours at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
distilled fractionally

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC(C(C)=O)(CC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 507 g
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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